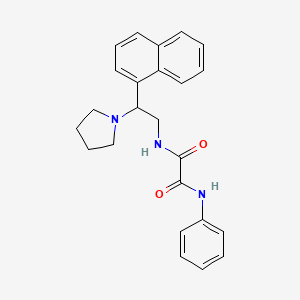

N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide is a complex organic molecule that is likely to have a multi-ring structure due to the presence of a naphthalene moiety and a pyrrolidine ring. The compound also contains an oxalamide group, which is a functional group consisting of two amide groups connected to the same carbon atom. This structure suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, which include a naphthalen-1-yl moiety similar to the one present in the compound of interest . These compounds were synthesized and characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy. Additionally, the crystal structure of a related compound was determined by X-ray diffraction, which could provide insights into the possible synthesis route for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structure of a naphthalen-1-ylamino derivative was determined, showing that the compound crystallizes in the monoclinic space group and forms dimers through hydrogen bonding . This information could be indicative of the molecular structure of this compound, suggesting that it may also exhibit hydrogen bonding and have a defined crystalline structure.

Chemical Reactions Analysis

The reactivity of naphthyl-containing compounds has been explored in various chemical reactions. For instance, N-1-Naphthyl-3-oxobutanamide has been used in heterocyclic synthesis to produce a range of derivatives, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions involve cyclization and functional group transformations, which could be relevant to the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystallographic data of a related compound indicates a chair conformation of the cyclohexane ring and the presence of an intramolecular hydrogen bond . These features can influence the melting point, solubility, and stability of the compound. Additionally, the presence of multiple aromatic rings and amide groups is likely to affect the compound's UV-Vis absorption and fluorescence properties.

Scientific Research Applications

Synthesis and Anti-Viral Activities

A study explored the synthesis of various heterocyclic systems with potential anti-viral activities. Among these, compounds derived from naphthalen-1-yl and pyrrolidine structures showed promising antiviral activity against H5N1 virus by determining both TC50 and ED50 and confirmed by plaque reduction assay on MDCK cells. The research suggests significant potential in developing antiviral drugs utilizing naphthalen-1-yl and pyrrolidine as core components (Flefel et al., 2014).

Bioremediation and Environmental Applications

Naphthalene dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4 has been shown to oxidize toluene and ethylbenzene, producing environmentally benign products. This enzyme's activity points to its potential application in bioremediation, specifically in the degradation of hazardous aromatic compounds, illustrating the environmental application of naphthalene-based compounds (Lee & Gibson, 1996).

Metal Ion Sensing

Naphthoquinone-based chemosensors exhibit remarkable selectivity towards Cu2+ ions, with the complexation accompanied by a color change. These findings suggest the application of naphthalene derivatives in the development of chemosensors for detecting metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Antimicrobial and Antiviral Research

Novel Schiff bases containing naphthalen-1-yl structures have shown significant anti-bacterial activity and potential as inhibitors for SARS-CoV-2's 3-chymotrypsin-like protease (3CLpro), highlighting their importance in antimicrobial and antiviral research (Al‐Janabi et al., 2020).

Electronic and Photoluminescent Materials

Research into bis(pyrrol-2-yl) arylenes for conducting polymers demonstrates the utility of pyrrolidin and naphthalene derivatives in creating materials with low oxidation potentials, contributing to advancements in electronic and photoluminescent materials (Sotzing et al., 1996).

properties

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-23(24(29)26-19-11-2-1-3-12-19)25-17-22(27-15-6-7-16-27)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNVHDKAEBPDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)